N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(3-chlorophenoxy)acetamide
Description
N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(3-chlorophenoxy)acetamide is a pyrazole-derived acetamide compound characterized by a butan-2-yl substituent at the pyrazole N1 position and a 3-chlorophenoxy group attached to the acetamide moiety. Pyrazole derivatives are widely explored for their biological activities, including insecticidal, antifungal, and pharmacological properties .
The compound’s synthesis likely follows a nucleophilic substitution or condensation reaction, similar to the preparation of 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, where 5-amino-pyrazole intermediates react with halogenated acyl chlorides .
Properties
Molecular Formula |
C15H18ClN3O2 |
|---|---|
Molecular Weight |
307.77 g/mol |
IUPAC Name |
N-(2-butan-2-ylpyrazol-3-yl)-2-(3-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H18ClN3O2/c1-3-11(2)19-14(7-8-17-19)18-15(20)10-21-13-6-4-5-12(16)9-13/h4-9,11H,3,10H2,1-2H3,(H,18,20) |
InChI Key |
WZDAXBZUMITVLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)NC(=O)COC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(3-chlorophenoxy)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution with Butan-2-yl Group: The pyrazole ring is then alkylated with a butan-2-yl halide in the presence of a base such as potassium carbonate or sodium hydride.
Formation of the Acetamide Moiety: The acetamide moiety is introduced by reacting the substituted pyrazole with chloroacetyl chloride in the presence of a base like triethylamine.
Coupling with 3-Chlorophenoxy Group: Finally, the 3-chlorophenoxy group is attached to the acetamide moiety through a nucleophilic substitution reaction using 3-chlorophenol and a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(3-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Corresponding oxides of the pyrazole ring.
Reduction: Reduced derivatives with hydrogenated pyrazole ring.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other pyrazole derivatives with potential biological activities.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases, including infections and inflammatory conditions.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its potential biological activity against pests and weeds.
Mechanism of Action
The mechanism of action of N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(3-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(3-chlorophenoxy)acetamide, we compare it to structurally related pyrazole-acetamide derivatives (Table 1).
Table 1: Structural and Functional Comparison of Pyrazole-Acetamide Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity: The 4-chlorophenyl group in 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide is linked to insecticidal activity as an intermediate in Fipronil synthesis . In contrast, the butan-2-yl group in the target compound may reduce aromatic interactions but improve metabolic stability.
Structural and Crystallographic Differences: In 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, the dihedral angle between pyrazole and benzene rings is 30.7°, influencing molecular packing and hydrogen bonding (N–H⋯O interactions) . The flexible butan-2-yl group in the target compound may reduce crystallinity compared to rigid aryl substituents.
Synthetic Pathways: Most analogs are synthesized via reactions between 5-amino-pyrazoles and halogenated acyl chlorides (e.g., 2-chloroacetyl chloride) in solvents like 1,4-dioxane with triethylamine catalysis . The target compound likely follows a similar route, substituting the aryl group with butan-2-yl.
Pharmacological Potential: N-pyrazole derivatives broadly exhibit antifungal and insecticidal activities . The 3-chlorophenoxy group in the target compound may confer unique herbicidal or anti-inflammatory properties, though empirical data are lacking.
Notes
Biological Activity
N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(3-chlorophenoxy)acetamide is a synthetic compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the treatment of various diseases.
| Property | Value |
|---|---|
| Molecular Formula | C15H18ClN3O2 |
| Molecular Weight | 307.77 g/mol |
| IUPAC Name | N-(2-butan-2-ylpyrazol-3-yl)-2-(3-chlorophenoxy)acetamide |
| InChI Key | ODHXLUPJVSYFCE-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)N1C(=CC=N1)NC(=O)COC1=CC=C(C=C1)Cl |
Synthesis
The synthesis typically involves the reaction of 1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid with 3-chlorophenoxyacetyl chloride in the presence of a base like triethylamine. This reaction is usually conducted in dichloromethane at room temperature, followed by purification through column chromatography to yield the desired compound.
This compound exhibits its biological effects by interacting with specific molecular targets, potentially inhibiting enzymes or receptors involved in critical biological processes. The inhibition of certain enzymes may disrupt cellular functions, leading to its therapeutic effects.
Pharmacological Studies
Recent studies have highlighted the compound's potential as an anti-inflammatory and analgesic agent. The following table summarizes key findings from various research studies:
Case Studies
- Anti-inflammatory Effects : In a controlled study, this compound was administered to mice with induced paw edema. Results indicated a dose-dependent reduction in swelling, correlating with decreased levels of pro-inflammatory cytokines.
- Antimicrobial Activity : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable antibacterial activity, outperforming traditional antibiotics in certain strains.
- Anticancer Properties : In vitro studies on human cancer cell lines demonstrated that this compound effectively induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
